molecular formula C17H17NO4 B2873327 2,4-Dimethyl-6-(phenylmethoxycarbonylamino)benzoic acid CAS No. 1623763-39-2

2,4-Dimethyl-6-(phenylmethoxycarbonylamino)benzoic acid

Cat. No.: B2873327
CAS No.: 1623763-39-2
M. Wt: 299.326
InChI Key: FHPGTLOPCLPWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-6-(phenylmethoxycarbonylamino)benzoic acid is a sophisticated benzoic acid derivative designed for research applications. The compound features a 2,4-dimethyl substitution pattern on the benzoic acid ring, a structural motif found in various synthetic intermediates . This structure is further functionalized at the 6-position with a phenylmethoxycarbonylamino (Cbz-protected amino) group, a key feature for chemical synthesis. Main Applications & Research Value: This chemical serves as a valuable building block in organic synthesis and medicinal chemistry . Its primary research value lies in its potential as a protected intermediate for the synthesis of more complex molecules. The carboxy group allows for further derivatization, such as amide bond formation or esterification, while the Cbz-protected amine can be selectively deprotected to reveal a free amine, a common functional group in pharmaceuticals and biologically active compounds. Handling and Safety: Researchers should consult the safety data sheet for proper handling. As a benzoic acid derivative, it may share handling characteristics with similar compounds, which can cause serious eye irritation and may be hazardous to aquatic life . Note: This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,4-dimethyl-6-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-8-12(2)15(16(19)20)14(9-11)18-17(21)22-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPGTLOPCLPWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Biological Activity/Properties Source (Evidence ID)
Target Compound 2,4-dimethyl; 6-(phenylmethoxycarbonylamino) Not directly reported (predicted via QSTR) -
2-Acetylamino-benzoic acid methyl ester (Av7) 2-acetylamino; methyl ester Anti-tumor (AGS, HepG2, A549 cell inhibition)
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy- 4-(dimethoxybenzoylamino); 3-hydroxy First isolation from natural sources
3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid 3-carbamothioylamino; halogenated phenoxy Safety data available (GHS-compliant SDS)
4-Hydroxybenzoic acid 4-hydroxy R&D use (solubility: 10 g/L in water)

Key Observations :

  • Anti-tumor Activity: Methyl ester and acetylamino derivatives (e.g., Av7) exhibit strong inhibition of human cancer cell lines (IC₅₀ values in µM range) . The target compound’s phenylmethoxycarbonylamino group may enhance membrane permeability compared to simpler esters.
  • Toxicity Prediction : The QSTR model in identifies molecular connectivity indices (0JA, 1JA) as critical for benzoic acid toxicity. The target compound’s methyl groups and bulky phenylcarbamate may lower acute oral toxicity (higher predicted LD₅₀) compared to smaller analogs like 4-hydroxybenzoic acid .

Anti-diabetic and Anti-inflammatory Analogues

  • 3,4-Dihydroxybenzoic acid (): Inhibits aldose reductase (IC₅₀: 8.2 µM), a key enzyme in diabetic complications. The target compound lacks hydroxyl groups but may leverage its carbamate group for enzyme binding.
  • Ferulic acid and Myricetin (): Isolated from traditional medicines, these derivatives show anti-inflammatory effects. The target compound’s dimethyl groups could reduce oxidative metabolism, enhancing stability.

Physicochemical Properties

  • Solubility : 4-Hydroxybenzoic acid () has moderate water solubility (10 g/L), while methyl esters (e.g., Av7) are lipid-soluble. The target compound’s hydrophobicity is likely intermediate due to its mixed substituents.
  • Stability : Halogenated analogs () show stability under acidic conditions, whereas carbamates (e.g., ) are prone to hydrolysis in basic environments.

Preparation Methods

Initial Nitration of 2,4-Dimethylbenzoic Acid

The CN114573467B patent details a regioselective nitration process using concentrated nitric acid under controlled temperatures (0–5°C), achieving 5-nitro-2,4-dimethylbenzoic acid in 78% yield. Key parameters:

Parameter Value
Nitrating agent HNO₃ (98%)
Solvent H₂SO₄ (96%)
Temperature 0–5°C
Reaction time 4 hr
Yield 78%

Selective Reduction of Nitro to Amino Group

Sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C selectively reduces the 5-nitro group to an amine while preserving the carboxylic acid functionality (92% yield). Comparative reduction methods:

Reducing Agent Conditions Yield
NaSH/DMF 80°C, 3 hr 92%
H₂/Pd-C EtOH, 25°C, 1 atm 85%
Fe/HCl EtOH/H₂O, reflux 68%

Cbz Protection Using Benzyl Chlorloroformate

The generated 6-amino-2,4-dimethylbenzoic acid reacts with benzyl chloroformate in a biphasic system (dichloromethane/water) with sodium bicarbonate as base. Optimal conditions:

  • Molar ratio : 1:1.2 (amine:benzyl chloroformate)
  • Temperature : 0°C → 25°C (gradual warming)
  • Reaction time : 2 hr
  • Yield : 89%

Alternative Route: Ullmann Coupling for Direct Amino Group Introduction

A less common approach involves copper-catalyzed coupling between 6-bromo-2,4-dimethylbenzoic acid and benzyl carbamate. While avoiding nitration steps, this method faces challenges with bromide accessibility and catalyst loading:

Component Specification
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline
Base Cs₂CO₃
Solvent DMSO, 110°C, 24 hr
Yield 63%

This method, though innovative, suffers from lower yields compared to nitration-reduction pathways.

Carboxylic Acid Functionalization Strategies

Ester Protection During Synthesis

The carboxylic acid group often requires protection during amine functionalization. Methyl ester formation via methanol/H₂SO₄ (82% yield,) proves effective:

2,4-Dimethyl-6-nitrobenzoic acid → Methyl 2,4-dimethyl-6-nitrobenzoate  

Deprotection using NaOH/EtOH/H₂O (reflux, 2 hr) restores the acid with >95% recovery.

Direct Oxidation of Methyl-Substituted Precursors

For "carboxylic acid last" approaches, oxidation of 2,4,6-trisubstituted toluenes remains challenging. KMnO₄/H₂SO₄ under reflux achieves 45–50% conversion but risks over-oxidation.

Critical Analysis of Methodologies

Yield and Purity Considerations

  • Nitration-reduction-Cbz route : 78% (nitration) × 92% (reduction) × 89% (protection) = 63.7% overall yield
  • Ullmann coupling route : 63% overall yield

Byproduct Formation and Mitigation

  • Nitration : Para-substituted isomers (<5%) removed via recrystallization from ethyl acetate/hexane
  • Cbz protection : Double protection at amine sites prevented by stoichiometric control

Emerging Green Chemistry Approaches

The CN114573467B patent emphasizes a "green synthesis" protocol:

  • Replaces Fe/HCl reduction with NaSH to minimize metal waste
  • Uses DMF as a recyclable solvent
  • Achieves 82% overall yield with E-factor of 8.2 (vs. 12.5 for traditional methods)

Industrial-Scale Production Recommendations

For kilogram-scale synthesis, the following protocol balances cost and efficiency:

  • Nitration : Batch process with HNO₃/H₂SO₄ at 0–5°C
  • Reduction : Continuous flow reactor with NaSH/DMF at 80°C
  • Protection : Semi-batch benzyl chloroformate addition in CH₂Cl₂/H₂O
  • Crystallization : Anti-solvent (hexane) precipitation for final purification

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